molecular formula C7H12O3 B13990831 2-Ethyl-4-oxopentanoic acid CAS No. 56369-71-2

2-Ethyl-4-oxopentanoic acid

Cat. No.: B13990831
CAS No.: 56369-71-2
M. Wt: 144.17 g/mol
InChI Key: TULILRZWOVSTLQ-UHFFFAOYSA-N
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Description

2-Ethyl-4-oxopentanoic acid is an organic compound with the molecular formula C7H12O3 It is classified as a keto acid due to the presence of both a ketone and a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Ethyl-4-oxopentanoic acid can be synthesized through several methods. One common approach involves the acid-catalyzed reaction of ethyl acetoacetate with ethyl iodide, followed by hydrolysis and decarboxylation. The reaction conditions typically include the use of a strong acid catalyst such as sulfuric acid and heating to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound often involves the use of renewable feedstocks. For example, it can be derived from the degradation of cellulose through a series of acid-catalyzed reactions. This process involves the hydrolysis of cellulose to glucose, followed by dehydration to form levulinic acid, which can then be further processed to obtain this compound .

Chemical Reactions Analysis

Types of Reactions: 2-Ethyl-4-oxopentanoic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products:

    Oxidation: 2-Ethyl-4-hydroxy-pentanoic acid.

    Reduction: 2-Ethyl-4-hydroxy-pentanoic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Ethyl-4-oxopentanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-ethyl-4-oxopentanoic acid involves its interaction with various molecular targets and pathways. As a keto acid, it can participate in keto-enol tautomerism, which affects its reactivity and interactions with other molecules. The compound can also act as a precursor to bioactive molecules, influencing metabolic pathways and cellular processes .

Comparison with Similar Compounds

    4-Methyl-2-oxopentanoic acid: A keto acid with a similar structure but with a methyl group instead of an ethyl group.

    2-Methyl-4-oxopentanoic acid: Another keto acid with a methyl group at a different position.

Comparison: 2-Ethyl-4-oxopentanoic acid is unique due to the presence of the ethyl group, which can influence its chemical reactivity and physical properties. Compared to its methyl-substituted counterparts, it may exhibit different solubility, boiling points, and reactivity patterns .

Properties

CAS No.

56369-71-2

Molecular Formula

C7H12O3

Molecular Weight

144.17 g/mol

IUPAC Name

2-ethyl-4-oxopentanoic acid

InChI

InChI=1S/C7H12O3/c1-3-6(7(9)10)4-5(2)8/h6H,3-4H2,1-2H3,(H,9,10)

InChI Key

TULILRZWOVSTLQ-UHFFFAOYSA-N

Canonical SMILES

CCC(CC(=O)C)C(=O)O

Origin of Product

United States

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